molecular formula C9H14O2 B3049992 1-Oxaspiro[4.5]decan-4-one CAS No. 22929-53-9

1-Oxaspiro[4.5]decan-4-one

Cat. No.: B3049992
CAS No.: 22929-53-9
M. Wt: 154.21 g/mol
InChI Key: LNQQXBSYISQVNK-UHFFFAOYSA-N
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Description

1-Oxaspiro[4.5]decan-4-one is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . It is characterized by a spirocyclic architecture featuring a cyclohexane ring and a tetrahydropyran ring connected through a central carbon atom, with a ketone group on the cyclohexane moiety . This structure classifies it as a spirocyclic ketone, making it a valuable scaffold in organic and medicinal chemistry research. Its structure is closely related to other oxaspiro[4.5]decane derivatives, which have been identified as key intermediates and core scaffolds in synthetic chemistry . For instance, studies on similar structures, such as 8-oxaspiro[4.5]decan-1-ones, demonstrate their synthesis via innovative methods like the Lewis acid-catalyzed Prins/pinacol cascade reaction, highlighting the relevance of the oxaspiro[4.5]decane framework in developing novel synthetic pathways . As a building block, this compound is useful for exploring new chemical spaces, particularly in the synthesis of more complex spirocyclic systems and for applications in drug discovery and fragrance research . The compound is typically supplied as a liquid and should be stored at 4°C . This product is intended for research and development purposes only and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxaspiro[4.5]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8-4-7-11-9(8)5-2-1-3-6-9/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQQXBSYISQVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40536510
Record name 1-Oxaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22929-53-9
Record name 1-Oxaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for 1 Oxaspiro 4.5 Decan 4 One and Its Derivatives

De Novo Synthesis Approaches to Oxaspiro[4.5]decanone Scaffolds

The de novo construction of the oxaspiro[4.5]decanone core involves the formation of the characteristic spirocenter through various cyclization strategies. These methods are crucial for accessing the fundamental skeleton upon which further chemical diversity can be built.

Prins/Pinacol (B44631) Cascade Cyclizations for Oxaspiro[4.5]decan-1-one and Related Structures

A powerful and elegant method for constructing oxaspiro[4.5]decanone scaffolds is the tandem Prins/pinacol cascade reaction. rsc.orgnih.gov This acid-catalyzed process rapidly builds molecular complexity from relatively simple starting materials. nih.gov A novel approach utilizes the reaction between various aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, which undergoes a cascade of Prins cyclization followed by a pinacol rearrangement to furnish 7-substituted-8-oxaspiro[4.5]decan-1-ones. rsc.orgresearchgate.net

This reaction is initiated by the Prins cyclization, a key transformation for the stereoselective formation of oxygen-containing heterocycles. researchgate.net The subsequent pinacol rearrangement expands the cyclobutane (B1203170) ring to form the final cyclohexanone (B45756) portion of the spirocycle. rsc.orgthieme-connect.de Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) have been found to be effective catalysts for this transformation. researchgate.net The strategy demonstrates broad substrate scope, accommodating aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes, consistently providing the desired oxaspirocycles in good yields and with high diastereoselectivity. rsc.orgresearchgate.net

Aldehyde TypeExample AldehydeCatalystYield (%)Diastereomeric Ratio (dr)Reference
Aromatic4-BromobenzaldehydeBF₃·OEt₂81>20:1 researchgate.net
AromaticBenzaldehydeTMSOTf78>20:1 researchgate.net
AliphaticCyclohexanecarboxaldehydeBF₃·OEt₂82>20:1 researchgate.net
α,β-UnsaturatedCinnamaldehydeBF₃·OEt₂65>20:1 researchgate.net

This interactive table summarizes the scope of the Prins/Pinacol cascade reaction for synthesizing 7-substituted-8-oxaspiro[4.5]decan-1-ones.

Cycloaddition Reactions in Oxaspiro[4.5]decane Synthesis

Cycloaddition reactions offer another fundamental route to the oxaspiro[4.5]decane skeleton, forming the spirocyclic system through the concerted or stepwise union of two or more unsaturated components. These reactions are highly valuable for their ability to construct multiple carbon-carbon and carbon-heteroatom bonds in a single step with significant stereochemical control.

One notable strategy is the phosphine-catalyzed [3+2] annulation of allenoates with exocyclic alkenes, which provides an excellent approach for synthesizing spirocyclic compounds. frontiersin.org In this process, the allenoate acts as a three-carbon synthon that, in the presence of a phosphine (B1218219) catalyst, reacts with an alkene to form a five-membered ring spiro-fused to the existing cyclic system. frontiersin.org

Formal [2+2] cycloadditions have also been developed. For instance, the isothiourea-catalyzed reaction between C(1)-alkyl ammonium (B1175870) enolates and trifluoromethylenones can be directed toward a [2+2] pathway to generate β-lactones, demonstrating that regioselective reaction at the carbonyl group of an α,β-unsaturated system is achievable. acs.org While this specific example leads to a β-lactone, the principle of controlling regioselectivity between [4+2] and [2+2] pathways is crucial for the targeted synthesis of different cyclic systems, including spirolactones related to the oxaspiro[4.5]decanone core. acs.org

General Annulation Strategies for Spirolactone Formation

Annulation, the process of building a new ring onto a pre-existing one, is a cornerstone of cyclic and spirocyclic synthesis. A variety of annulation strategies have been established for the preparation of spirolactones, which are key substructures within the oxaspiro[4.5]decanone family. oaepublish.com

The Hauser-Kraus annulation represents a classic and robust method for constructing polycyclic structures. researchgate.net In a modified version, this reaction can be used to synthesize complex fused and spiro-heterocycles through a multi-cascade process involving Michael addition and Dieckmann cyclization. researchgate.net For example, the reaction of sulfonylphthalide with reactants like o-hydroxychalcones can lead to spiro-lactones via an unusual [4+4] annulation pathway, diverging from the typical [4+2] reaction that yields naphthoquinones. researchgate.net

Organocatalytic asymmetric cascade annulations have emerged as a powerful tool for the enantioselective synthesis of chiral spirolactones. oaepublish.com These methods often utilize the inherent electrophilicity of certain lactone-derived olefins as scaffolds for the annulation process. oaepublish.com Furthermore, enantioselective [3+2] cyclizations using chiral catalysts have been employed to create polyfunctional spirocyclic α-amino-γ-butyrolactones, which bear a structural resemblance to the 1-oxaspiro[4.5]decan-4-one core. rsc.org

Functionalization and Modification of Existing Spirocyclic Precursors

Beyond creating the spirocyclic core from the ground up, the strategic modification of existing spirocyclic systems is essential for generating structural diversity and accessing highly functionalized derivatives. This section details methods for regioselective derivatization and the use of epoxidation/epoxide-opening reactions to introduce new functional groups and stereocenters.

Regioselective Derivatization Techniques

The ability to selectively functionalize specific positions on the this compound scaffold is critical for structure-activity relationship studies and the synthesis of complex natural products. Regioselective reactions allow for the controlled introduction of substituents without affecting other reactive sites in the molecule.

One approach involves leveraging the inherent reactivity of the spirocyclic system. For example, intramolecular Mizoroki-Heck reactions have been used for the highly regio- and stereoselective synthesis of spiroethers. researchgate.net By carefully choosing the reaction conditions, the position of the newly formed double bond within the carbocyclic ring can be controlled. researchgate.net While often applied to spirooxindoles, the principles can be extended to the oxaspiro[4.5]decane system.

Another strategy involves the synthesis of a precursor that can be later converted to the desired functionalized product. For instance, 6-methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one was synthesized from 2,4-dihydroxybenzaldehyde (B120756) through a sequence involving selective protection, methylation, Knoevenagel condensation, hydrogenation, and finally, oxidative cyclization using phenyliodine(III) bis(trifluoroacetate) (PIFA). mdpi.com This multi-step synthesis demonstrates how functional groups can be carried through a reaction sequence and installed in a regiocontrolled manner to yield a highly functionalized oxaspiro[4.5]decanone derivative. mdpi.com

Epoxidation and Epoxide Opening Reactions for Highly Functionalized Systems

Epoxidation of an alkene within the carbocyclic ring of an oxaspiro[4.5]decane precursor, followed by nucleophilic ring-opening of the resulting epoxide, is a powerful and versatile strategy for introducing vicinal functional groups with high stereocontrol. nih.govbeilstein-journals.org This sequence is fundamental in the synthesis of polyether natural products and offers a reliable method for building highly functionalized spiroketal systems. beilstein-journals.org

The stereochemical outcome of the epoxide-opening spirocyclization can be kinetically or thermodynamically controlled. acs.orgmskcc.org For instance, the synthesis of spiroketals from glycal epoxides can proceed with either inversion or retention of configuration at the anomeric carbon. nih.govacs.org Lewis acids like Ti(Oi-Pr)₄ can mediate a kinetic spirocyclization that proceeds with retention of configuration, likely through a mechanism where the Lewis acid acts as a non-covalent tether between the epoxide oxygen and a side-chain hydroxyl group. nih.govacs.org

Conversely, other catalytic systems can favor the thermodynamically more stable product. The choice of solvent can also play a critical role in directing the stereochemical outcome. For example, Sc(OTf)₃-mediated spirocyclizations of certain exo-glycal epoxides proceed under kinetic control with inversion of configuration in THF, but under thermodynamic control with retention of configuration in CH₂Cl₂. acs.org This solvent-dependent divergence allows for the stereocontrolled synthesis of diverse spiroketals from a single epoxide precursor. acs.org The Sharpless asymmetric epoxidation is another key reaction used to create chiral epoxides, which can then be opened to install stereocenters in a predictable manner during the construction of spiroketal cores. beilstein-journals.org


Stereocontrolled Synthesis and Chiral Induction in Oxaspiro[4.5]decanone Architectures

The biological activity of spirocyclic compounds is often intrinsically linked to their stereochemistry. Consequently, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is of paramount importance. This section explores the enantioselective and diastereoselective pathways to access chiral oxaspiro[4.5]decanone architectures and the role of asymmetric catalysis in these transformations.

The construction of the quaternary spirocenter with high stereocontrol represents a formidable challenge in the synthesis of this compound and its analogues. researchgate.net Various strategies have been developed to address this, often relying on the use of chiral starting materials or auxiliaries to induce the desired stereochemistry.

One notable approach involves the diastereoselective synthesis of related 1-oxaspiro[4.5]decan-6-one derivatives from norbornyl α-diketones. researchgate.net This method proceeds through a zinc-mediated propargylation followed by an efficient AgI-catalyzed cycloisomerization to yield spirocyclic dihydrofurans. researchgate.net Subsequent hydrogenation and acid-mediated Grob-type fragmentation of the resulting α-spiro tetrahydrofuran (B95107) norbornyl monoketones afford the desired 1-oxaspiro[4.5]decan-6-one derivatives. researchgate.net

Epoxidation and subsequent epoxide opening reactions have also proven to be powerful tools for the diastereoselective synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones. researchgate.net For instance, the epoxidation of ethyl 3-(6-hydroxycyclohex-1-en-1-yl)propanoate leads to a syn epoxide, which can then undergo chelation-controlled epoxide opening to furnish spiro lactones. researchgate.net Further functionalization of the cyclohexane (B81311) ring can be achieved through a series of elimination, epoxidation, and epoxide opening reactions, demonstrating the versatility of this approach. researchgate.net

A short, five-step synthesis of 5-hydroxy-8-methoxy-1-oxaspiro researchgate.netresearchgate.netundeca-7,10-diene-9-one from vanillin (B372448) highlights a diastereoselective oxidation step. nih.gov The oxidation of a phenolic derivative with lead(IV) acetate (B1210297) proceeds with high diastereoselectivity (>99% de) to yield the racemic spiroether. nih.gov

The table below summarizes key diastereoselective and enantioselective synthetic approaches.

Starting MaterialKey Reaction(s)ProductStereoselectivityReference
Norbornyl α-diketonesZinc-mediated propargylation, AgI-catalyzed cycloisomerization, Hydrogenation, Grob-type fragmentation1-Oxaspiro[4.5]decan-6-one derivativesDiastereoselective researchgate.net
Ethyl 3-(6-hydroxycyclohex-1-en-1-yl)propanoateEpoxidation, Chelation-controlled epoxide openingFunctionalized 1-oxaspiro[4.5]decan-2-onesDiastereoselective researchgate.net
Phenolic derivative (from vanillin)Oxidation with lead(IV) acetate5-Hydroxy-8-methoxy-1-oxaspiro researchgate.netresearchgate.netundeca-7,10-diene-9-one>99% de nih.gov

Asymmetric catalysis has emerged as a powerful strategy for the enantioselective synthesis of spirocyclic compounds, including those with the oxaspiro[4.5]decane core. umn.edu This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product, offering an efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries.

Transition metal catalysis, in particular, has been successfully employed for the enantioselective formation of spirolactones. smolecule.com For example, nickel-catalyzed enantioselective spirocyclization using chiral Mandyphos ligands has been shown to be highly effective in creating spirocyclic lactones with all-carbon quaternary centers. smolecule.com Gold catalysis also presents a significant advancement, with gold(I) complexes enabling the selective activation of alkyne π-bonds for nucleophilic attack, leading to spirolactone formation under mild conditions with excellent regioselectivity. smolecule.com

Organocatalysis provides another avenue for asymmetric spirocyclization. Cinchona alkaloids and their derivatives are widely used as bifunctional organocatalysts in asymmetric synthesis. researchgate.net For instance, quinidine (B1679956) has been used to promote the stereoselective domino Michael-aldol addition of α-arylidene pyrazolinones to unsaturated α-ketoesters, leading to the construction of spiropyrazolones containing contiguous quaternary stereocenters. researchgate.net While this particular example does not directly yield an oxaspiro[4.5]decanone, the principle of using chiral organocatalysts in domino reactions is applicable to the synthesis of related spirocyclic systems. researchgate.net

The development of visible light-induced asymmetric catalysis offers a modern and sustainable approach. ccnu.edu.cn By combining photoredox catalysis with asymmetric transition metal catalysis (e.g., nickel, copper, palladium) or organocatalysis, it is possible to construct a variety of chiral compounds under mild conditions. ccnu.edu.cn

Recent advancements in chiral ligand design have led to the development of novel scaffolds for asymmetric catalysis. For example, enantiopure indole-based axially spirocyclic scaffolds have been synthesized and applied as organocatalysts or ligands in various asymmetric reactions, showcasing the continuous evolution of catalyst design. nih.gov

The following table highlights different catalytic systems used in asymmetric spirocyclization.

Catalyst SystemReaction TypeKey AdvantagesReference
Nickel(0) / Chiral Mandyphos ligandsEnantioselective SpirocyclizationHigh enantioselectivity for all-carbon quaternary centers smolecule.com
Gold(I) complexesSpirolactone formationMild conditions, excellent regioselectivity, functional group tolerance smolecule.com
Quinidine (Cinchona alkaloid)Domino Michael-aldol additionStereoselective construction of contiguous quaternary stereocenters researchgate.net
Photoredox / Asymmetric transition metal or organocatalysisVariousMild conditions, use of visible light as a sustainable energy source ccnu.edu.cn

Enantioselective and Diastereoselective Synthetic Pathways

Methodological Considerations for Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process presents a unique set of challenges. For the synthesis of this compound and its derivatives, factors such as cost of starting materials, reaction efficiency, safety, and ease of purification become critical.

A practical and scalable synthesis of a potent selective dual antagonist for the 5-HT2B and 5-HT7 receptors, which features a spirocyclic core, has been reported, highlighting the importance of process development. acs.org Flow chemistry offers significant advantages for scalable synthesis, providing better control over reaction parameters, enhanced safety, and improved efficiency. smolecule.comworktribe.com For example, a multi-step flow synthesis of a spirocyclic lactone, a potential fragrance component, has been developed. worktribe.comdurham.ac.uk This process utilized continuous-flow stirred tank reactors for a Baylis-Hillman reaction and a heated flow coil for a subsequent Diels-Alder cycloaddition and hydration sequence. worktribe.comdurham.ac.uk The use of flow systems allows for precise control over residence times and temperatures, which can be crucial for optimizing yield and minimizing byproduct formation. smolecule.com

The choice of reagents and solvents is also a key consideration for scalability. For instance, in the flow synthesis of the aforementioned spirocyclic lactone, trifluoroethanol was found to be a particularly beneficial solvent for the Baylis-Hillman reaction, significantly improving the kinetics. durham.ac.uk The scalability of a synthesis can also be influenced by the purification methods required. Chromatographic purifications, while common in the lab, are often undesirable on an industrial scale. Therefore, developing syntheses that yield products that can be purified by crystallization is highly advantageous. durham.ac.uk

Chemical Transformations and Reactivity of 1 Oxaspiro 4.5 Decan 4 One Systems

Carbonyl Group Reactivity in the Spirocyclic System

The ketone functionality at the C-4 position is a primary site of reactivity in the 1-Oxaspiro[4.5]decan-4-one framework. It readily participates in typical carbonyl reactions, most notably oxidation and reduction, which modify the core structure and provide pathways to diverse derivatives.

Oxidation Reactions

While the this compound molecule already contains a ketone, a principal oxidation reaction for cyclic ketones is the Baeyer-Villiger oxidation. wikipedia.org This reaction converts a cyclic ketone into a lactone (a cyclic ester) through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.org The process is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), or with hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org

The mechanism involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org This is followed by a concerted step where a carbon atom migrates to the peroxide oxygen, leading to the formation of the lactone and a carboxylic acid byproduct. wikipedia.org The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms; more substituted alkyl groups tend to migrate preferentially. organic-chemistry.org In the case of this compound, this reaction would yield one of two possible lactone regioisomers.

Table 1: Key Aspects of Baeyer-Villiger Oxidation

FeatureDescription
Reaction Type Organic redox reaction wikipedia.org
Reactants Cyclic Ketone, Peroxyacid (e.g., mCPBA) or Peroxide (e.g., H₂O₂) wikipedia.org
Product Lactone wikipedia.org
Key Intermediate Criegee Intermediate wikipedia.org
Driving Force Formation of a stable ester/lactone and carboxylic acid wikipedia.org

Reduction Reactions

The carbonyl group of this compound is susceptible to reduction, typically yielding the corresponding secondary alcohol, 1-Oxaspiro[4.5]decan-4-ol. This transformation is commonly achieved using hydride-based reducing agents. smolecule.com

Standard reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, which, after an aqueous workup, results in the formation of the alcohol. Other reducing systems, such as samarium iodide (SmI₂), have also been employed for the reduction of related spiroketones. mugberiagangadharmahavidyalaya.ac.in The stereochemical outcome of the reduction can be influenced by the steric hindrance around the carbonyl group, which is dictated by the conformation of the spirocyclic system.

Table 2: Common Reagents for the Reduction of this compound

ReagentProductReference
Sodium Borohydride (NaBH₄)1-Oxaspiro[4.5]decan-4-ol smolecule.com,
Lithium Aluminum Hydride (LiAlH₄)1-Oxaspiro[4.5]decan-4-ol smolecule.com,
Samarium Iodide (SmI₂)1-Oxaspiro[4.5]decan-4-ol mugberiagangadharmahavidyalaya.ac.in

Reactions Involving Spiro Ring Opening and Rearrangement Pathways

The unique spirocyclic structure of this compound, characterized by a single carbon atom shared between the tetrahydrofuranone and cyclohexane (B81311) rings, introduces significant ring strain. solubilityofthings.com This strain is a critical factor that can facilitate reactions involving the cleavage of the spiro system or skeletal rearrangements. solubilityofthings.com

Ring-opening reactions can be promoted under certain conditions, such as in the presence of strong nucleophiles or under acidic catalysis, which can destabilize the oxaspiro framework. smolecule.com For instance, the mechanism of action for related spirocyclic lactones involves ring-opening via nucleophilic attack at the carbonyl carbon, a process aided by the inherent strain in the spiro system.

Rearrangement pathways are also a feature of this class of compounds. A notable example is the Prins/Pinacol (B44631) cascade reaction, which has been developed for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. researchgate.netrsc.org This reaction proceeds through an oxocarbenium ion intermediate that is attacked by an internal olefin, generating a carbocation that subsequently undergoes a pinacol-type 1,2-shift to form the final spirocyclic product. thieme-connect.com Such rearrangements highlight the accessibility of cationic intermediates and their propensity to rearrange into the stable oxaspiro skeleton. Computational studies on related 1-oxaspiro[4.5]deca-dienylium ions have also investigated the energetics of ring-expanding rearrangements. rsc.org

Nucleophilic and Electrophilic Reactivity of Substituted this compound Derivatives

The introduction of functional groups onto the this compound core creates derivatives with new reactive sites, enabling a wide range of nucleophilic and electrophilic transformations.

Electrophilic Reactivity of Derivatives: Substituents can render the spirocycle susceptible to nucleophilic attack at positions other than the carbonyl carbon. For example, derivatives like 2-(bromomethyl)-1-oxaspiro[4.5]decan-8-one possess a reactive bromomethyl group. smolecule.com This electrophilic center readily undergoes nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form new derivatives. smolecule.com Similarly, {1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride is another electrophilic derivative where the sulfonyl chloride group is attacked by nucleophiles like amines to produce sulfonamides. smolecule.com

Nucleophilic Reactivity of Derivatives: Conversely, derivatives can be designed to act as nucleophiles. The formation of an enolate by deprotonation of a carbon alpha to the ketone is a classic strategy. This nucleophilic enolate can then react with various electrophiles. researchgate.net An example of this is the diastereoselective enolate azidation of a related spiro lactone to produce an α-azido lactone. researchgate.net Other nucleophilic reactions include the participation of derivatives like 3-methylene-1-oxaspiro[4.5]decan-2-one in cycloaddition reactions.

Table 3: Reactivity of Substituted this compound Systems

Derivative TypeRoleReaction ExampleReference
Bromomethyl-substitutedElectrophileNucleophilic substitution with amines/alcohols smolecule.com
Sulfonyl chloride-substitutedElectrophileReaction with amines to form sulfonamides smolecule.com
Epoxide-substitutedElectrophileRing-opening with nucleophiles (e.g., LiBr) researchgate.net
Enolate of the ketoneNucleophileReaction with electrophiles (e.g., azides) researchgate.net

Influence of Conformational Dynamics and Ring Strain on Reaction Pathways

The reactivity and chemical transformations of this compound systems are profoundly influenced by their three-dimensional structure, specifically their conformational dynamics and inherent ring strain. The spiro fusion of the five-membered and six-membered rings locks the system into a rigid conformation, minimizing steric strain by orienting the rings in a roughly perpendicular fashion.

This conformational rigidity has several consequences:

Ring Strain as a Driving Force: The strain inherent in the spirocyclic framework can be a thermodynamic driving force for reactions that lead to its release, such as ring-opening or rearrangement pathways. solubilityofthings.com

Stereochemical Control: The fixed spatial arrangement of the rings controls the accessibility of reagents to the reactive centers. For example, the approach of a reducing agent to the C-4 carbonyl will be sterically hindered on one face of the molecule, leading to a preferred stereochemical outcome in the resulting alcohol.

Conformational Equilibria: While rigid, the cyclohexane ring can still exist in dynamic equilibrium between different conformations, such as chair forms. cdnsciencepub.com A dynamic NMR study of a related spirocyclic lactone determined the activation energy for ring reversal to be 10.9 kcal/mol. X-ray crystallography of a thymidine (B127349) derivative containing a 1-oxaspiro[4.5]decane skeleton confirmed that the six-membered ring can adopt a chair conformation. jst.go.jp

Stereoelectronic Effects: The specific conformation of the molecule dictates the alignment of orbitals, which is crucial for certain reaction mechanisms. For the Baeyer-Villiger oxidation, an anti-periplanar alignment between the migrating group's σ orbital and the peroxide's σ* orbital is necessary for optimal orbital overlap, and this alignment is a direct consequence of the molecule's conformation. wikipedia.org

In essence, the conformational landscape of the this compound system is not merely a passive scaffold but an active participant that shapes its reactivity, influences reaction rates, and determines the stereochemistry of its products.

Mechanistic Investigations and Theoretical Studies of 1 Oxaspiro 4.5 Decan 4 One

Elucidation of Reaction Mechanisms in Synthetic Transformations

The synthesis of the 1-oxaspiro[4.5]decane framework is often achieved through acid-catalyzed spiroketalization of a suitable hydroxy ketone precursor. The mechanism typically involves the protonation of the ketone carbonyl group, which enhances its electrophilicity. This is followed by an intramolecular nucleophilic attack from the distal hydroxyl group. The process proceeds through a series of equilibrium steps involving hemiketal intermediates. The formation of the five-membered tetrahydrofuran (B95107) ring fused at the spirocyclic center is a key step, often driven by thermodynamic stability.

Another significant transformation is the palladium(II)-catalyzed intramolecular oxaspirocyclization. sigmaaldrich.com This method can be highly dependent on the solvent and reaction conditions, leading to different diastereomers. sigmaaldrich.com For instance, the cyclization of a diene alcohol can yield the spiroketal framework, and the mechanism is believed to involve the formation of a π-allyl palladium complex. sigmaaldrich.com

Furthermore, transformations of existing spiroketal structures can provide mechanistic insights. For example, the conversion of a 2,5-dihydrofuran (B41785) derivative to 2-pentyl-1-oxaspiro[4.5]decan-4-one was achieved via treatment with sodium methoxide (B1231860) in methanol, suggesting a mechanism involving nucleophilic addition and subsequent intramolecular rearrangement. epfl.ch These studies are crucial for controlling the stereochemical outcome of the synthesis, which is paramount for applications where specific isomers are required.

Application of Computational Chemistry Methodologies

Computational chemistry serves as a powerful tool to complement experimental findings, offering a molecular-level understanding of the structure, stability, and dynamics of 1-Oxaspiro[4.5]decan-4-one.

Density Functional Theory (DFT) is a cornerstone of computational analysis for spiroketal systems. DFT calculations are instrumental in determining the preferred conformations of the molecule by calculating the energies of various possible stereoisomers and rotamers. For related spiro compounds, DFT has been used to calculate transition-state geometries and to confirm that the calculated structures are highly consistent with those obtained from X-ray crystallography. researchgate.netresearchgate.net

Computational models using DFT predict a puckered chair conformation for the cyclohexane (B81311) ring and a twisted or envelope conformation for the tetrahydrofuranone ring to minimize steric strain at the spiro junction. These calculations also provide insights into the electronic structure, such as the molecular electrostatic potential and frontier molecular orbitals (HOMO-LUMO), which are critical for predicting the molecule's reactivity. researchgate.net

Table 1: Representative Theoretical Data for Spiroketone Conformational Analysis

Computational MethodBasis SetProperty CalculatedFinding
DFTB3LYP/6-31GRelative EnergyIdentification of the lowest energy conformer.
DFTB3LYP/6-31GDihedral AnglesPrediction of ring puckering and substituent orientation.
TD-DFTCAM-B3LYPElectronic Circular DichroismCorrelation of calculated spectra with experimental data to assign absolute configuration. cjnmcpu.com

Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of this compound over time. While specific MD studies on this exact ketone are not widely published, the methodology is applied to similar spiro systems to understand their behavior in solution or biological environments. nih.gov

Density Functional Theory (DFT) Analysis in Conformational and Electronic Structure Studies

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing concrete evidence that validates and complements theoretical predictions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed conformation of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allow for the complete assignment of all proton and carbon signals.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a 1-Oxaspiro[4.5]decane Skeleton

PositionRepresentative ¹³C Shift (ppm)Representative ¹H Shift (ppm)
C2~70-80~3.8-4.5
C3~35-45~2.2-2.8
C4 (C=O)>200-
C5 (Spiro)~90-100-
C6/C10~30-40~1.4-1.8
C7/C9~20-25~1.4-1.8
C8~25-30~1.4-1.8

Note: These are approximate chemical shift ranges and can vary based on substitution and solvent.

Single-crystal X-ray diffraction provides the most definitive, unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique has been successfully applied to numerous spiroketal derivatives to establish their absolute configuration and precise bond lengths, bond angles, and torsional angles. cjnmcpu.comrsc.org

For a thymidine (B127349) derivative featuring a 1-oxaspiro[4.5]decane skeleton, X-ray crystallography confirmed the S-configuration at the key carbon and revealed a chair conformation for the six-membered ring. jst.go.jp Similarly, for other complex spiro compounds, X-ray analysis has been indispensable in confirming structures proposed by other spectroscopic and computational methods. researchgate.netcjnmcpu.com The resulting crystal structure offers a static, high-resolution snapshot of the molecule's most stable solid-state conformation, serving as a benchmark for both NMR and computational studies.

Table 3: Representative Crystallographic Data Parameters for a Spiro Compound

ParameterDescriptionTypical Value/Information
Crystal SystemThe geometry of the unit cell.e.g., Monoclinic, Orthorhombic
Space GroupThe symmetry elements of the crystal.e.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the unit cell.
ZNumber of molecules per unit cell.e.g., 4
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 0.05 for a good quality structure.

Biological and Pharmacological Research into 1 Oxaspiro 4.5 Decan 4 One Derivatives

Investigation of Antimicrobial and Antifungal Activities

Derivatives of 1-oxaspiro[4.5]decan-4-one have demonstrated notable antimicrobial and antifungal properties. Research has shown that these compounds can be effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one has shown antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and strains of Escherichia coli. smolecule.com

Similarly, novel 7,9-diaryl-1,2,4-triaza-8-oxa-spiro[4.5]-decan-3-thiones have been synthesized and tested for their antimicrobial effects. researchgate.net Certain compounds within this series displayed significant antibacterial activity against E. coli and S. typhi, as well as antifungal activity against Rhizopus sp. and A. flavus. researchgate.net Another study highlighted a new 2-oxaspiro[4.5]decane, roussoellide, isolated from an endophytic fungus, which was investigated for its biological activities. nih.gov Specifically, the known compound pyrenocine A, also isolated in this study, exhibited weak antifungal activity against Microsporum gypseum. nih.gov

Further research into spiropiperidinyl-1,2,4-triazolidin-3-thiones revealed potent in vitro antibacterial activity against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus for some derivatives. researchgate.net Additionally, certain compounds in this class demonstrated strong antifungal activity against Candida albicans, Candida-51, and Aspergillus niger. researchgate.net

Table 1: Antimicrobial and Antifungal Activity of this compound Derivatives

Compound/Derivative Class Target Organism Observed Activity
2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one Bacillus subtilis, Staphylococcus aureus, Escherichia coli Antibacterial activity. smolecule.com
7,9-diaryl-1,2,4-triaza-8-oxa-spiro[4.5]-decan-3-thiones E. coli, S. typhi Marked antibacterial activity. researchgate.net
7,9-diaryl-1,2,4-triaza-8-oxa-spiro[4.5]-decan-3-thiones Rhizopus sp., A. flavus Significant antifungal activity. researchgate.net
Pyrenocine A Microsporum gypseum Weak antifungal activity. nih.gov
Spiropiperidinyl-1,2,4-triazolidin-3-thiones Bacillus subtilis, Escherichia coli, Staphylococcus aureus Potent in vitro antibacterial activity. researchgate.net
Spiropiperidinyl-1,2,4-triazolidin-3-thiones Candida albicans, Candida-51, Aspergillus niger Potent in vitro antifungal activity. researchgate.net

Exploration of Neurobiological and Analgesic Effects of Analogues

Analogues of this compound have been investigated for their effects on the central nervous system, particularly as potential analgesics. nih.govacs.org Opioids are primary targets for pain management, and research has explored novel compounds that interact with opioid receptors. nih.govnih.gov The prolonged use of traditional opioids can lead to reduced efficacy and other adverse effects. nih.gov

One area of research focuses on dual-target ligands, such as those that act as both μ-opioid receptor (MOR) agonists and σ1 receptor antagonists. acs.org A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were synthesized and evaluated for this dual activity. One of the most promising compounds, 15au, demonstrated a balanced profile and potent analgesic effects comparable to oxycodone in animal models. acs.org Notably, this compound exhibited less constipation than oxycodone at equianalgesic doses, suggesting a safer profile. acs.org

Derivatives of 1-oxaspiro[4.5]decane have also been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a therapeutic target for neurodegenerative diseases. Furthermore, some spiro[4.5]decan-1-one derivatives have been explored as prolyl hydroxylase domain (PHD) inhibitors, which are involved in the cellular response to low oxygen and have therapeutic potential.

Molecular Interactions with Biological Targets and Pathways

Derivatives of this compound have been shown to interact with and modulate the activity of various enzymes and receptors. The spirocyclic core is thought to provide a rigid scaffold that allows for specific binding to biological targets.

Research has identified derivatives of spiro[4.5]decan-1-one as potent inhibitors of prolyl hydroxylase domain 2 (PHD2), a key enzyme in the regulation of hypoxia-inducible factors (HIFs). Inhibition of PHDs can mimic a hypoxic state, leading to the stabilization of HIFs and the upregulation of genes involved in processes like erythropoiesis. Additionally, novel derivatives of spiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), indicating their potential as therapeutic agents for conditions like neurodegenerative diseases.

In the context of opioid receptors, specific derivatives have been designed to act as dual μ-opioid receptor (MOR) agonists and σ1 receptor antagonists. acs.org The σ1 receptor is considered an endogenous anti-opioid system, and its antagonism can potentiate opioid-mediated analgesia. acs.org The compound 15au from a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives showed a balanced dual profile with potent analgesic activity. acs.org Furthermore, a series of 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives were identified as non-ATP-competitive inhibitors of Mnk1/2 kinases, which are involved in cancer pathogenesis. nih.gov

Table 2: Enzyme and Receptor Modulation by this compound Derivatives

Derivative Class Target Effect
Spiro[4.5]decan-1-one derivatives Prolyl Hydroxylase Domain 2 (PHD2) Inhibition.
Spiro[4.5]decan-1-one derivatives Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives μ-Opioid Receptor (MOR) / σ1 Receptor Dual Agonist / Antagonist. acs.org
2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-diones Mnk1/2 Kinases Inhibition. nih.gov

Spirocyclic compounds, including derivatives of this compound, can modulate various cellular signaling and metabolic pathways. Their unique three-dimensional structures can lead to specific interactions with proteins involved in these processes. researchgate.net

For instance, the inhibition of prolyl hydroxylase domains by spiro[4.5]decan-1-one derivatives directly impacts cellular signaling in response to oxygen levels by stabilizing hypoxia-inducible factors. This can trigger a cascade of downstream events, including angiogenesis and erythropoiesis.

In cancer research, the inhibition of Mnk kinases by 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives targets the post-translational modulation of eIF4E, a key factor in the pathogenesis of various cancers. nih.gov By inhibiting Mnks, these compounds can disrupt this signaling pathway and exhibit anti-proliferative activities. nih.gov

Furthermore, spiro nih.govtriazolo[1,5-c]quinazoline derivatives have been identified as modulators of diacylglycerol kinase α (DGKα), an enzyme involved in complex signaling networks. preprints.org The modulation of DGKα can affect intracellular calcium mobilization and MAPK activation, which are critical cellular pathways. preprints.org

The RAS-RAF-MEK-ERK signaling pathway, which regulates multiple cellular functions, has also been a target for spirocyclic compounds in the development of new RAF inhibitors to combat acquired resistance in cancer therapy. researchgate.net

Research has indicated that certain spirocyclic compounds can influence gene expression. For example, some derivatives have been studied for their effects on Early Growth Response-1 (EGR-1) regulated gene expression. researchgate.net EGR-1 is a transcription factor that plays a role in cell growth, differentiation, and apoptosis. nih.gov

One study demonstrated that a specific spirocyclic compound reduced interleukin-4 (IL-4)-induced thymic stromal lymphopoietin (TSLP) mRNA levels in HaCaT keratinocytes. researchgate.net Further analysis revealed that this compound inhibited the IL-4-induced DNA binding of EGR-1 to the promoter region of the TSLP gene. researchgate.net This suggests a mechanism by which spirocyclic compounds can modulate inflammatory responses at the genetic level.

EGR-1 itself is known to be an upstream regulator of other signaling pathways, such as the beta-catenin/TCF4/p300 pathway, by up-regulating the expression of TCF4 and p300. nih.gov The expression of EGR-1 can be stimulated by various factors and is involved in feedback loops that regulate its own expression and that of its target genes. nih.gov Additionally, EGR-1 has been shown to mediate the transcription of the immediate early gene RTA, a lytic switch gene in the Kaposi's sarcoma-associated herpesvirus (KSHV), highlighting its role in viral life cycles. oncotarget.com

Modulation of Cellular Signaling and Metabolic Processes by Spirocyclic Compounds

Research into Insect Deterrent and Antifeedant Properties of Related Spirolactones

Spirolactones, a class of compounds related to this compound, have been investigated for their insect deterrent and antifeedant properties. These compounds can act as a defense mechanism for plants against herbivorous insects by repelling them or deterring them from feeding. mdpi.com

Studies on δ-hydroxy-γ-spirolactones derived from pulegone (B1678340) have shown that they can prevent the settling of aphids like Myzus persicae on treated leaves. researchgate.net The stereochemistry of these spirolactones appears to be crucial for their deterrent activity. researchgate.net For example, the trans position of a methyl group and the C5-O1 bond in one diastereoisomer weakened its deterrent effect compared to the cis diastereoisomer. researchgate.net

Further research has demonstrated that these compounds can affect insect behavior at different stages of feeding, including pre-ingestional, ingestional, and post-ingestional phases. researchgate.net For instance, (R)-(+)-pulegone was found to prolong the time it took for aphids to reach the phloem vessels and increased the number of probes that did not go beyond the mesophyll layer. researchgate.net

Similarly, 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one has been shown to be a feeding deterrent against the adult lesser mealworm, Alphitobius diaperinus, and has moderate antifeedant activity against the green peach aphid, Myzus persicae. smolecule.com The antifeedant properties of various terpenoid lactones have been evaluated against several insect pests, and structural modifications such as lactonization can alter their biological activities. nih.gov A series of spirolactones containing a terpenoid carane (B1198266) system has also been reported to have insect-feeding deterrent activity. researchgate.net

Anticancer Activity at the Cellular Level

Derivatives of this compound have demonstrated notable potential as anticancer agents in preclinical studies. Research has focused on synthesizing and evaluating the cytotoxic effects of these compounds against various human cancer cell lines.

A study investigating a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives revealed moderate to potent antitumor activity against human lung cancer (A549), human breast cancer (MDA-MB-231), and human cervical cancer (HeLa) cell lines. nih.govnih.gov Out of seventeen derivatives tested, fifteen showed significant activity. nih.gov The core structure of 1-oxa-4-azaspiro[4.5]indole-6,9-diene-3,8-dione was identified as a key active group for the observed antiproliferative effects. nih.gov

Notably, compound 11h from this series emerged as a particularly promising candidate, exhibiting potent activity across all three cell lines with IC₅₀ values of 0.19 µM against A549, 0.08 µM against MDA-MB-231, and 0.15 µM against HeLa cells. nih.govnih.gov Other compounds also displayed significant potency against specific cell lines. For instance, compound 11b had an IC₅₀ value of 0.18 µM against the A549 cell line, while compounds 11d and 11k showed IC₅₀ values of 0.09 µM and 0.08 µM against the MDA-MB-231 cell line, respectively. nih.gov Against the HeLa cell line, compounds 11f , 11k , and 12c also demonstrated IC₅₀ values below 0.20 µM. nih.gov

These findings underscore the potential of the 1-oxaspiro[4.5]decane scaffold as a basis for the development of new anticancer therapeutics. Further research into the structure-activity relationships of these derivatives could lead to the discovery of even more potent and selective anticancer agents. nih.govnih.gov Some research has also pointed to the potential anti-inflammatory and antimicrobial properties of compounds with similar structures. ontosight.aiontosight.ai

Table 1: Anticancer Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

CompoundA549 (IC₅₀, µM)MDA-MB-231 (IC₅₀, µM)HeLa (IC₅₀, µM)
11b 0.18--
11d -0.09-
11f --<0.20
11h 0.190.080.15
11k -0.080.14
12c --0.14

Data sourced from scientific studies. nih.gov

Design and Evaluation of Derivatives as Modified Nucleic Acid Components

The unique structural features of the 1-oxaspiro[4.5]decane skeleton have prompted its investigation as a component of modified nucleic acids, aiming to enhance their therapeutic properties. jst.go.jpnih.gov Oligonucleotide therapeutics, such as antisense oligonucleotides and siRNAs, often require chemical modifications to improve their stability against enzymatic degradation and their binding affinity to target RNA. jst.go.jpidtdna.com

Researchers have designed and synthesized thymidine (B127349) derivatives incorporating a 1-oxaspiro[4.5]decane skeleton, specifically 6′-C-spiro-thymidine. jst.go.jpnih.gov The goal of this design was to fix the torsion angle γ, a key determinant of the conformational properties of nucleosides. jst.go.jp

X-ray crystallographic analysis of the synthesized 6′-C-spiro-thymidine revealed that the torsion angle γ was approximately 54-60°, which is in the +synclinal range and similar to that found in a natural RNA duplex. jst.go.jpnih.gov This conformational pre-organization was an intended outcome of the design. However, the sugar conformation of the synthesized monomer was found to be predominantly an S-type (South-type), which differs from the N-type (North-type) sugar pucker typically observed in RNA duplexes. jst.go.jpnih.gov This difference in sugar conformation has implications for the duplex-forming ability of oligonucleotides containing this modification. jst.go.jp

A critical challenge in the therapeutic application of oligonucleotides is their susceptibility to degradation by nucleases. idtdna.comsynoligo.com Chemical modifications are essential to protect them from these enzymes. synoligo.com The incorporation of 6′-C-spiro-thymidine into oligonucleotides has been shown to significantly enhance their resistance to nuclease degradation. jst.go.jpnih.gov

Enzymatic degradation experiments demonstrated that oligonucleotides containing this spiro modification were more stable against nucleases compared to natural DNA. jst.go.jpnih.gov This effect was particularly pronounced when the 6′-C-spiro-thymidine was incorporated at the 3′-end of the oligonucleotides, a common site for exonuclease attack. nih.govidtdna.com While the modification with 6′-C-spiro-thymidine was found to reduce the thermal stability of the duplex (duplex-forming ability), its ability to confer nuclease resistance makes it a valuable modification for therapeutic oligonucleotides. jst.go.jpnih.gov This suggests that combining this spiro modification with others known to enhance binding affinity could be a promising strategy for the development of effective oligonucleotide therapeutics. jst.go.jp

Emerging Research Avenues and Specialized Applications of 1 Oxaspiro 4.5 Decan 4 One

Strategic Utility as Building Blocks in Complex Organic Synthesis

The conformationally rigid scaffold of 1-oxaspiro[4.5]decan-4-one derivatives makes them valuable building blocks in the synthesis of more complex molecules. smolecule.com Their structure allows for precise control over stereochemistry during synthetic transformations. smolecule.com The inherent reactivity of the lactone and ketone functionalities provides handles for a variety of chemical modifications, including reductions, oxidations, and nucleophilic additions.

One of the key synthetic strategies involves the use of this compound derivatives as precursors to other spirocyclic compounds. For instance, derivatives of this scaffold can be used to synthesize other unsaturated and saturated spirolactones and spiroethers through reactions like hydrogenation of carbon-carbon double bonds and reduction of the carbonyl group. researchgate.net Research has demonstrated the synthesis of numerous spirolactones and spiroethers, highlighting the versatility of this method. researchgate.net

Furthermore, the 1-oxaspiro[4.5]decane framework is a key structural motif in a number of natural products. Consequently, synthetic routes to this core structure are of great interest. For example, a Lewis acid-catalyzed Prins/pinacol (B44631) cascade reaction has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. rsc.org This method is notable as it represents the first synthesis of such oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. rsc.org

The strategic importance of these compounds is also evident in their use in constructing polycyclic systems. Diels-Alder cycloadditions involving derivatives of 5-methylene-2(5H)-furanone have been shown to produce bicyclic and tricyclic spiroadducts, which are precursors to 1-oxaspiro[4.5]decan-2-ones. researchgate.netacs.org

Table 1: Selected Synthetic Applications of this compound Derivatives

Precursor/DerivativeReaction TypeProduct ClassSignificance
5-Methylene-2(5H)-furanoneDiels-Alder CycloadditionBicyclic and Tricyclic SpiroadductsPrecursors to 1-oxaspiro[4.5]decan-2-ones. researchgate.netacs.org
Aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanolPrins/Pinacol Cascade7-substituted-8-oxaspiro[4.5]decan-1-onesNovel route to oxaspirocycles. rsc.org
1-Oxaspiro[4.5]decan-2-onesHydrogenation, ReductionSaturated Spirolactones and SpiroethersDiversification of spirocyclic structures. researchgate.net
Norbornyl α-diketonesGrob-type fragmentation1-oxaspiro[4.5]decan-6-one derivativesDiastereoselective synthesis. researchgate.net

Advanced Material Science Applications (e.g., Organic Light-Emitting Diodes, Optoelectronics)

The unique structural and physical properties of this compound and its derivatives are also being investigated for applications in material science. smolecule.comontosight.ai The rigid spirocyclic framework can influence molecular packing and intermolecular interactions, which are critical parameters in the performance of organic electronic materials. smolecule.com

While direct applications of this compound in OLEDs or optoelectronics are still emerging areas of research, the broader class of spiro compounds has shown significant promise. The spiro-configuration can enhance the thermal and morphological stability of materials used in organic light-emitting diodes by preventing crystallization and aggregation. This leads to improved device lifetime and efficiency.

The incorporation of heteroatoms, such as the oxygen in the 1-oxaspiro[4.5]decane ring system, can also modulate the electronic properties of the molecule. This can influence charge transport characteristics, making these compounds potential candidates for use as host materials or as components in charge-transporting layers of electronic devices. For instance, the introduction of an oxygen atom enhances polarity and reactivity while maintaining structural rigidity. smolecule.com

Table 2: Potential Material Science Properties of this compound Derivatives

PropertyPotential ApplicationRationale
Conformational RigidityOrganic ElectronicsControls molecular packing and stability. smolecule.comsmolecule.com
Enhanced Polarity (due to Oxygen)Organic ElectronicsInfluences electronic properties and intermolecular interactions. smolecule.com
Structural VersatilityNovel MaterialsCan be functionalized to tune material properties. smolecule.com

Development and Validation of Reference Standards for Analytical Methodologies

The purity and well-defined structure of specific this compound derivatives make them suitable for use as reference standards in analytical chemistry. axios-research.comaxios-research.com Reference standards are crucial for the development, validation, and quality control of analytical methods. axios-research.comresearchgate.net They provide a benchmark against which unknown samples can be compared, ensuring the accuracy and reliability of analytical results. researchgate.net

For example, derivatives of 1-oxaspiro[4.5]decane are used in the analytical method development and validation for certain commercial products. axios-research.comaxios-research.com Specifically, compounds like 3-(2,4-dichlorophenyl)-3,4-dihydroxy-1-oxaspiro[4.5]decan-2-one serve as reference standards for quality control applications during the synthesis and formulation stages of drug development. axios-research.comaxios-research.com

The validation of an analytical method involves demonstrating that it is suitable for its intended purpose. researchgate.net This process often involves the use of certified reference materials or well-characterized in-house standards to assess parameters such as accuracy, precision, linearity, and specificity. The availability of high-purity this compound derivatives is essential for these validation studies, particularly in regulated industries. For instance, in the environmental analysis of pesticides, specific derivatives are used as test and reference substances for method validation in soil analysis. epa.gov

Table 3: Use of this compound Derivatives in Analytical Methodologies

DerivativeApplicationAnalytical TechniquePurpose
3-(2,4-dichlorophenyl)-3,4-dihydroxy-1-oxaspiro[4.5]decan-2-oneReference StandardNot SpecifiedMethod development, validation, and quality control in drug development. axios-research.comaxios-research.com
Spirodiclofen and its degradates (including oxaspiro[4.5]decane structures)Reference SubstanceLC/MS/MSMethod validation for the determination of pesticide residues in soil. epa.gov

Q & A

Q. What are the established synthetic routes for 1-Oxaspiro[4.5]decan-4-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthetic routes often involve cyclization of ketone precursors or spiroannulation reactions. For example, protocols similar to those for structurally related spiro compounds (e.g., 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one derivatives) involve multi-step organic transformations under controlled temperature and solvent conditions . Optimization includes varying catalysts (e.g., acid/base), reaction time, and solvent polarity. Yield improvements (e.g., from 20% to >50%) can be achieved via iterative trials with in-process monitoring (e.g., TLC/HPLC) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT for structural elucidation), FT-IR (to confirm ketone C=O stretches at ~1700 cm⁻¹), and HRMS (for molecular ion verification). Chromatographic purity (>95%) can be assessed via HPLC/GC with C18 columns and gradient elution . Crystallographic data (e.g., monoclinic P21/n symmetry, unit cell parameters) from single-crystal X-ray diffraction can resolve stereochemical ambiguities .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Follow detailed experimental protocols with explicit reagent ratios, temperature gradients, and purification steps (e.g., recrystallization solvents). Document batch-specific variations (e.g., humidity, starting material purity) and validate via peer review or collaborative replication. Cross-reference with supplementary data in published studies (e.g., crystallography details in corrigenda) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Apply meta-analysis frameworks to compare datasets, prioritizing studies with rigorous controls (e.g., IC50 values against standardized cell lines). Address discrepancies via dose-response reassays under uniform conditions (e.g., pH, temperature). Use structure-activity relationship (SAR) models to isolate substituent effects (e.g., dichlorophenyl vs. fluorophenyl groups) . Statistical tools (ANOVA, t-tests) can quantify variability .

Q. How can computational chemistry approaches predict the reactivity or biological activity of this compound derivatives?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions and predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) simulates ligand-protein interactions, prioritizing targets like kinases or GPCRs. Validate predictions with in vitro assays and correlate computational ΔG values with experimental binding affinities .

Q. What experimental designs mitigate challenges in studying the stereochemical dynamics of this compound?

  • Methodological Answer : Use dynamic NMR to study ring-flipping kinetics or enantiomerization barriers. Chiral HPLC with polysaccharide columns can separate enantiomers, while VCD (vibrational circular dichroism) confirms absolute configurations. For time-resolved analysis, employ stopped-flow techniques coupled with UV-Vis spectroscopy .

Data Presentation Guidelines

Parameter Technique Key Metrics Reference
Synthetic YieldGravimetric AnalysisPurity (%), Isolated Mass (mg)
Structural ConfirmationX-ray CrystallographyUnit Cell Dimensions, R-factor
Biological ActivityDose-Response AssaysIC50 (nM), Selectivity Index
Computational ValidationMolecular Dynamics SimulationsRMSD (Å), Binding Energy (kcal/mol)

Key Considerations for Rigorous Research

  • Frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to refine hypotheses .
  • Ethics : Disclose synthetic byproducts and environmental impacts in supplementary data .
  • Reproducibility : Archive raw spectra, chromatograms, and computational input files in open-access repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.